molecular formula C17H22N4O3 B2888560 Tert-butyl 4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carboxylate CAS No. 2097937-44-3

Tert-butyl 4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carboxylate

Cat. No.: B2888560
CAS No.: 2097937-44-3
M. Wt: 330.388
InChI Key: TVOKOIVXOADSFM-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine is a class of compounds that have been studied for their potential biological activities . The specific compound you mentioned seems to be a derivative of this class, with additional functional groups attached. These types of compounds are often used in medicinal chemistry due to their potential biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with amines and other nitrogen-containing compounds . The specific synthesis route would depend on the exact structure of the compound and the starting materials available .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a pyrazolo[1,5-a]pyridine core, with various functional groups attached. These can include carbonyl groups, piperazine rings, and carboxylate groups . The exact structure would depend on the specific compound .


Chemical Reactions Analysis

The chemical reactions involving these types of compounds can be quite varied, depending on the specific functional groups present. They may undergo reactions typical of carbonyl compounds, piperazines, and carboxylates .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds would depend on their specific structure. They are likely to be solid at room temperature, and their solubility would depend on the specific functional groups present .

Scientific Research Applications

Reactivity and Synthesis Applications

One of the core applications involves exploring the reactivity of related compounds, such as the synthesis and investigation of fused derivatives of 1,2,4-triazines, which are widely recognized for their versatile pharmacologic action. For example, the synthesis of pyrazolo[5,1-c][1,2,4]triazine derivatives and their subsequent reactivity studies underline the significance of such compounds in developing biologically active materials (Mironovich & Shcherbinin, 2014).

Structural and Biological Evaluation

Another critical aspect is the structural characterization and biological evaluation of tert-butyl piperazine derivatives. These studies not only provide detailed insights into the molecular structure through techniques like X-ray diffraction but also evaluate the biological activities, such as antibacterial and anthelmintic properties, of these compounds. This is exemplified in the synthesis, characterization, and biological evaluation of Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate (Sanjeevarayappa et al., 2015).

Intermediate in Biologically Active Compounds

The compound also serves as an important intermediate in the synthesis of biologically active compounds. For instance, its derivatives have been utilized in the development of crizotinib, a notable example highlighting the application in creating pharmaceutical agents (Kong et al., 2016).

Safety and Hazards

As with any chemical compound, the safety and hazards would depend on the specific compound and its properties. Proper safety precautions should always be taken when handling chemical compounds .

Future Directions

Future research on these types of compounds could involve further exploration of their potential biological activities, as well as the development of new synthesis routes and the study of their physical and chemical properties .

Properties

IUPAC Name

tert-butyl 4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)15(22)13-12-18-21-7-5-4-6-14(13)21/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOKOIVXOADSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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